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1-(2-Bromo-4-methoxyphenyl)propan-2-one Documentation Hub

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  • Product: 1-(2-Bromo-4-methoxyphenyl)propan-2-one

Core Science & Biosynthesis

Foundational

1-(2-Bromo-4-methoxyphenyl)propan-2-one CAS number and identifiers

Executive Summary 1-(2-Bromo-4-methoxyphenyl)propan-2-one is a highly specialized phenylacetone derivative characterized by an ortho-bromo and para-methoxy substitution pattern. Unlike simple phenylacetone (P2P) scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Bromo-4-methoxyphenyl)propan-2-one is a highly specialized phenylacetone derivative characterized by an ortho-bromo and para-methoxy substitution pattern. Unlike simple phenylacetone (P2P) scaffolds, the presence of the ortho-bromine atom renders this molecule a "divergent intermediate." It serves as a critical electrophilic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and intramolecular cyclization reactions, making it indispensable in the synthesis of benzofurans , indoles , and isoquinolines —core pharmacophores in modern drug discovery.

This guide outlines the physicochemical profile, validated synthetic pathways, and strategic applications of this compound, designed for medicinal chemists requiring high-purity scaffolds for structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Identification Data
ParameterValue
CAS Number 1305324-25-7
IUPAC Name 1-(2-Bromo-4-methoxyphenyl)propan-2-one
Common Synonyms 2-Bromo-4-methoxy-P2P; (2-Bromo-4-methoxyphenyl)acetone
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
SMILES COc1ccc(CC(C)=O)c(Br)c1
InChI Key MECCYIFJRSUBNN-UHFFFAOYSA-N
Physicochemical Properties (Predicted)
PropertyValueContext for Handling
Boiling Point 285°C (est. at 760 mmHg)High-boiling liquid; requires high-vac distillation for purification.
Density 1.4 ± 0.1 g/cm³Denser than water; forms the bottom layer in aqueous extractions.
LogP 2.35Moderate lipophilicity; soluble in DCM, EtOAc, and alcohols.
Flash Point 126°CNon-flammable under standard ambient conditions.
Physical State Pale yellow oil / Low-melting solidTends to crystallize upon prolonged storage at 4°C.

Synthetic Pathways & Mechanistic Insight

The synthesis of 1-(2-Bromo-4-methoxyphenyl)propan-2-one requires a strategy that preserves the aryl bromide while constructing the acetone side chain. The Nitroalkene Route is selected here for its scalability and atom economy, avoiding the use of organolithiums that could prematurely react with the bromine handle.

Primary Workflow: The Henry-Iron Reduction Sequence

This two-step protocol utilizes 2-bromo-4-methoxybenzaldehyde as the starting material.

Step 1: Henry Condensation (Nitroalkene Formation)
  • Reagents: 2-Bromo-4-methoxybenzaldehyde, Nitroethane, Ammonium Acetate (cat.), Acetic Acid.

  • Mechanism: Base-catalyzed condensation followed by dehydration yields the β-nitrostyrene.

  • Protocol: Reflux aldehyde (1.0 eq) and nitroethane (1.5 eq) in glacial acetic acid with NH₄OAc (0.1 eq) for 4 hours.

  • Critical Control Point: Monitor disappearance of aldehyde via TLC (Hexane/EtOAc 8:2). The product, 1-(2-bromo-4-methoxyphenyl)-2-nitropropene , precipitates as yellow crystals upon cooling.

Step 2: Reductive Hydrolysis (Iron/HCl)
  • Reagents: Iron powder (Fe), Hydrochloric Acid (HCl), Methanol.

  • Mechanism: The nitroalkene is reduced to an enamine/oxime intermediate, which tautomerizes and hydrolyzes in situ to the ketone.

  • Why Iron? Unlike LiAlH₄ or catalytic hydrogenation (Pd/C), Fe/HCl is chemoselective; it reduces the alkene/nitro group without debrominating the aromatic ring.

  • Protocol:

    • Suspend Fe powder (4.0 eq) in MeOH/H₂O.

    • Add conc. HCl dropwise to activate surface.

    • Add nitrostyrene solution slowly at reflux.

    • Reflux 2-3 hours. Filter hot to remove iron oxides.

    • Acidify filtrate, extract with DCM, wash with NaHCO₃, and distill under reduced pressure.

Synthetic Logic Diagram

The following diagram illustrates the flow from precursor to target, highlighting the critical decision node regarding the reducing agent.

SynthesisPath Start 2-Bromo-4-methoxybenzaldehyde Step1 Henry Condensation (+Nitroethane, NH4OAc) Start->Step1 Inter Intermediate: 1-(2-Br-4-OMe-phenyl)-2-nitropropene Step1->Inter Decision Reduction Method? Inter->Decision PathA LiAlH4 / H2 (Risk: Debromination) Decision->PathA Avoid PathB Fe / HCl / MeOH (Chemoselective) Decision->PathB Preferred Target TARGET: 1-(2-Bromo-4-methoxyphenyl)propan-2-one PathB->Target

Figure 1: Chemoselective synthetic pathway prioritizing retention of the aryl bromide motif.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: CDCl₃, 400 MHz.

  • Key Signals:

    • δ 2.15 ppm (s, 3H): Methyl ketone singlet (terminal -CH₃).

    • δ 3.75 ppm (s, 2H): Benzylic methylene singlet (-CH₂-). Note: This signal may show slight splitting if rotational barriers exist, but usually appears as a singlet.

    • δ 3.80 ppm (s, 3H): Methoxy group (-OCH₃).

    • δ 6.80 - 7.40 ppm (m, 3H): Aromatic protons. The proton at position 3 (between Br and OMe) will appear as a doublet with a small coupling constant (meta-coupling) or singlet depending on resolution.

Mass Spectrometry (GC-MS)
  • Ionization: Electron Impact (EI), 70 eV.

  • Molecular Ion (M+): Peaks at m/z 242 and 244 (1:1 ratio) confirming the presence of one Bromine atom.

  • Base Peak: Likely m/z 163/165 (Tropylium ion derivative) or m/z 43 (Acetyl cation).

  • Fragmentation: Loss of the acetyl group (M-43) is a characteristic fragmentation pathway for phenylacetones.

Strategic Applications in Drug Discovery

The value of 1-(2-Bromo-4-methoxyphenyl)propan-2-one lies in its ortho-bromo substituent. This allows the molecule to act as a bifunctional scaffold for constructing fused heterocycles.

Benzofuran Synthesis (Intramolecular O-Arylation)

Through a Pd-catalyzed intramolecular enolate arylation, the ketone alpha-carbon can couple with the aryl bromide to form substituted benzofurans, which are potent scaffolds in anti-arrhythmic and anti-tumor research.

Indole Synthesis (Buchwald-Hartwig Cascade)

Condensation with primary amines followed by Pd-catalyzed N-arylation yields N-substituted indoles.

Applications cluster_0 Palladium Catalysis Pathways Core 1-(2-Bromo-4-methoxyphenyl)propan-2-one Route1 Pd(OAc)2 / Ligand Intramolecular alpha-Arylation Core->Route1 Route2 1. R-NH2 (Schiff Base) 2. Pd-Catalyzed Cyclization Core->Route2 Product1 4-Methoxy-2-methylbenzofuran (Bioactive Scaffold) Route1->Product1 Product2 N-Substituted Indoles (5-Methoxy-2-methylindole derivs) Route2->Product2

Figure 2: Divergent synthesis capabilities utilizing the ortho-bromo "handle" for heterocyclic construction.

Safety & Handling Protocols

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[2][3]

Handling Protocols:

  • Lachrymator Potential: While less volatile than α-bromo ketones, phenylacetones can still irritate mucous membranes. Handle only in a certified fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The benzylic ketone is susceptible to slow oxidation over time.

  • Spill Response: Absorb with vermiculite. Do not use water initially as it may spread the organic layer. Neutralize surfaces with dilute ethanolic KOH if necessary to degrade residues.

References

  • PubChem. (2025).[2][4][5] Compound Summary for CAS 1305324-25-7. National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Reference for general P2P synthesis via Fe/HCl reduction of nitrostyrenes).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[4] (Reference for Henry Reaction and Nef-like hydrolysis mechanisms).

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Selecting Optimal Reagents for the Oxidation of 1-(2-Bromo-4-methoxyphenyl)propan-2-ol

Abstract The synthesis of 1-(2-bromo-4-methoxyphenyl)propan-2-one is a key step in the development of various research compounds and pharmaceutical intermediates.[1] The critical transformation in this synthesis is the o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 1-(2-bromo-4-methoxyphenyl)propan-2-one is a key step in the development of various research compounds and pharmaceutical intermediates.[1] The critical transformation in this synthesis is the oxidation of the corresponding secondary alcohol precursor, 1-(2-bromo-4-methoxyphenyl)propan-2-ol. The presence of a halogenated and electron-rich aromatic ring on the substrate necessitates the use of mild and selective oxidizing agents to prevent unwanted side reactions, such as aromatic halogenation or ether cleavage, and to ensure high yields of the desired ketone. This document provides a comprehensive guide for researchers, detailing two highly effective, mild oxidation methodologies: the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation. A comparative analysis and alternative approaches are also discussed to provide a complete strategic overview for this synthetic transformation.

Strategic Considerations for Oxidant Selection

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis.[2][3] However, the specific substrate, 1-(2-bromo-4-methoxyphenyl)propan-2-ol, presents unique challenges that guide the selection of an appropriate reagent.

  • Substrate Sensitivity: The methoxy group makes the aromatic ring electron-rich and thus susceptible to electrophilic attack. Harsh, acidic oxidants like Jones reagent (chromic acid) could potentially lead to undesired ring bromination or other side reactions.[4][5]

  • Functional Group Tolerance: The chosen reagent must be chemoselective, oxidizing the secondary alcohol without affecting the bromo and methoxy functionalities or the aromatic ring itself.

  • Reaction Conditions: Mild reaction conditions (low temperature, neutral pH) are highly desirable to maintain the integrity of the molecule and minimize byproduct formation.

Based on these considerations, methods that avoid harsh acids and highly reactive, non-selective species are preferred. DMSO-based oxidations (like the Swern) and hypervalent iodine reagents (like DMP) are exemplary choices that fulfill these criteria.[6][7]

Recommended Protocol I: Swern Oxidation

The Swern oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[6][8] It is renowned for its exceptionally mild reaction conditions (typically -78 °C) and broad functional group tolerance, making it an ideal candidate for this synthesis.[6][9] The reaction avoids the use of toxic heavy metals.[8]

Causality and Mechanism

The Swern oxidation proceeds in two main stages: activation of dimethyl sulfoxide (DMSO) and the subsequent oxidation of the alcohol.[8]

  • Activation: DMSO reacts with an electrophilic activator, typically oxalyl chloride, at low temperature (-78 °C). This reaction forms a highly reactive electrophilic sulfur species, chloro(dimethyl)sulfonium chloride, after the decomposition and release of carbon monoxide and carbon dioxide gas.[6][10]

  • Oxidation: The alcohol attacks the electrophilic sulfur atom, forming a key alkoxysulfonium salt intermediate.[6] A hindered, non-nucleophilic base, such as triethylamine (TEA), is then added. The base deprotonates the carbon alpha to the oxygen and the alkoxysulfonium ion, generating a sulfur ylide.[6][11] This ylide undergoes a final intramolecular elimination via a five-membered ring transition state to yield the desired ketone, dimethyl sulfide (DMS), and triethylammonium salt.[6][12]

Swern_Mechanism DMSO DMSO + (COCl)₂ activator Chloro(dimethyl)sulfonium Chloride DMSO->activator -78 °C intermediate Alkoxysulfonium Salt activator->intermediate Reaction alcohol Precursor Alcohol (R₂CHOH) alcohol->intermediate Reaction ylide Sulfur Ylide intermediate->ylide + Triethylamine (Base) product Ketone (R₂C=O) + DMS + CO + CO₂ ylide->product Intramolecular Elimination DMP_Mechanism DMP Dess-Martin Periodinane (DMP) intermediate Diacetoxyalkoxyperiodinane Intermediate DMP->intermediate Ligand Exchange alcohol Precursor Alcohol (R₂CHOH) alcohol->intermediate Ligand Exchange product Ketone (R₂C=O) + Iodinane + 2 AcOH intermediate->product Base-mediated Elimination

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(2-Bromo-4-methoxyphenyl)propan-2-one

Executive Summary & Compound Profile Target Molecule: 1-(2-Bromo-4-methoxyphenyl)propan-2-one CAS: 21086-33-9 Physical State: Solid (Low-melting point, typically 40–60°C range depending on purity). Criticality: High puri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Molecule: 1-(2-Bromo-4-methoxyphenyl)propan-2-one CAS: 21086-33-9 Physical State: Solid (Low-melting point, typically 40–60°C range depending on purity). Criticality: High purity (>98%) is required for downstream applications, particularly metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where sulfur or halide impurities can poison Pd/Ni catalysts.

The Challenge: Substituted phenylacetones, particularly those with ortho-bromo and para-methoxy groups, exhibit "greasy" lipophilic character. They are prone to oiling out (liquid-liquid phase separation) rather than crystallizing (solid-liquid separation) during cooling. This guide prioritizes thermodynamic control to force lattice formation over amorphous oiling.

Solvent Selection Matrix

Do not blindly follow a recipe. Perform a solubility test with 100 mg of crude material.

Solvent SystemRoleSuitability RatingNotes
Isopropanol (IPA) Single Solvent★★★★★ (Best)High boiling point allows good dissolution; moderate polarity encourages crystallization upon cooling.
Ethanol (95%) Single Solvent★★★★☆Excellent general solvent.[1] May require cooling to -20°C for maximum yield.
EtOAc / Hexane Binary System★★★★☆Classic "Good/Bad" pair.[2] Dissolve in min. hot EtOAc, add warm Hexane until cloudy.
Methanol Single Solvent★★★☆☆Often too good a solvent; leads to low recovery yields unless cooled significantly.
Dichloromethane Solvent☆☆☆☆☆ (Avoid)Too soluble; difficult to recover crystals.

Standard Operating Procedure (SOP): The "Happy Path"

Objective: Purify 10g of crude 1-(2-Bromo-4-methoxyphenyl)propan-2-one.

Phase 1: Dissolution & Decolorization
  • Setup: Place 10g crude solid in a 100mL Erlenmeyer flask with a magnetic stir bar.

  • Solvent Addition: Add Isopropanol (IPA) in small portions (start with 20mL) while heating to a gentle reflux (approx. 80°C).

  • Saturation: Continue adding hot IPA until the solid just dissolves. (Target approx 3-5 mL solvent per gram of solute).

    • Critical Check: If dark, oily droplets persist at the bottom that are NOT the product, decant the supernatant.

  • Activated Carbon (Optional): If the solution is dark brown/red, add 0.5g activated charcoal. Stir at reflux for 5 mins.

  • Hot Filtration: Filter rapidly through a pre-warmed fluted filter paper or a heated sintered glass funnel to remove charcoal/insolubles.

Phase 2: Crystallization (Thermodynamic Control)
  • Ambient Cooling: Remove filtrate from heat. Clamp the flask and let it cool to room temperature undisturbed .

    • Why? Agitation at this stage promotes rapid, impure precipitation.

  • Seeding (Crucial): When the solution reaches ~35-40°C, add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Cold Soak: Once at room temperature, move the flask to a 4°C fridge for 4 hours, then a -20°C freezer overnight.

Phase 3: Isolation
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).[3]

  • Washing: Wash the filter cake with cold (-20°C) IPA or Hexane (2 x 5mL).

    • Warning: Do not use room temp solvent; you will wash away your product.

  • Drying: Dry in a vacuum desiccator over

    
     or 
    
    
    
    for 12 hours. Do not heat above 35°C under vacuum, as the compound may sublime or melt.

Troubleshooting Guide (FAQs)

Issue 1: "My product turned into an oil at the bottom of the flask instead of crystals."

Diagnosis: This is "Oiling Out." The solution temperature dropped below the "binodal" (liquid-liquid separation point) before it hit the solid solubility curve. Corrective Actions:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Add Solvent: Add 10-20% more solvent. (Oiling out often means the solution is too concentrated).

  • Seed at High Temp: As it cools, add a seed crystal before the oil appears (approx 45-50°C).

  • Vigorous Stirring: If oil forms, stir vigorously to disperse the oil droplets. Sometimes they will crystallize if they are small enough and have surface area.

Issue 2: "The yield is terrible (<40%)."

Diagnosis: Product is too soluble in the chosen solvent at cold temperatures. Corrective Actions:

  • Mother Liquor Recovery: Do not throw away the filtrate. Rotovap it down to 20% of its original volume and repeat the cooling process (Crop 2).

  • Anti-Solvent Crash: Re-dissolve the crystals in minimum hot Ethanol. Add water dropwise until persistent cloudiness appears, then cool.[3]

Issue 3: "The crystals are sticky/gummy."

Diagnosis: Solvent inclusion or impurity retention (e.g., unreacted aldehyde). Corrective Actions:

  • Trituration: Isolate the gum, add cold Hexane or Pentane, and grind it with a spatula. This extracts surface impurities and often triggers solidification.

  • Recrystallize Again: Use a different solvent system (e.g., switch from IPA to EtOAc/Hexane).

Process Visualization

Workflow Diagram

Recrystallization_Workflow Start Crude 1-(2-Bromo-4-methoxyphenyl)propan-2-one Dissolve Dissolve in Hot IPA (Reflux ~80°C) Start->Dissolve Check Is solution clear? Dissolve->Check Check->Dissolve No (Add more solvent) Filter Hot Filtration (Remove insolubles/carbon) Check->Filter Yes Cool Slow Cooling to RT (Undisturbed) Filter->Cool Seed Nucleation Point (Seed or Scratch) Cool->Seed Fridge Chill (4°C -> -20°C) Seed->Fridge Collect Vacuum Filtration Fridge->Collect Dry Vacuum Dry (<35°C) Collect->Dry

Caption: Figure 1. Standard recrystallization workflow for low-melting aromatic ketones.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Problem Detected Oiling Oiling Out (Liquid Phase Sep) Problem->Oiling NoCryst No Crystals Formed Problem->NoCryst Colored Product is Brown/Red Problem->Colored Sol_Oil 1. Re-heat 2. Add 10% more solvent 3. Seed at higher temp Oiling->Sol_Oil Sol_NoCryst 1. Evaporate 50% solvent 2. Add Anti-solvent (Hexane/Water) 3. Scratch glass NoCryst->Sol_NoCryst Sol_Color 1. Re-dissolve 2. Treat with Activated Carbon 3. Hot Filter Colored->Sol_Color

Caption: Figure 2. Decision tree for common purification failures.

References & Authority

  • Sigma-Aldrich. 2-Bromo-1-(4-methoxyphenyl)propan-1-one Product Sheet. (Used as structural/property analog for physical state confirmation).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for recrystallization thermodynamics and solvent selection).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013. (Authoritative source for purification of specific organic classes).[1]

  • PubChem. Compound Summary: 2-Bromo-1-(4-methoxyphenyl)propan-1-one.[4] National Library of Medicine.

Disclaimer: This guide is intended for professional laboratory use only. The user assumes all responsibility for safety and compliance with local regulations regarding chemical handling.

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral assignment of 1-(2-Bromo-4-methoxyphenyl)propan-2-one

Topic: Structural Elucidation and Comparative NMR Analysis of 1-(2-Bromo-4-methoxyphenyl)propan-2-one Content Type: Technical Comparison Guide Audience: Senior Chemists, Spectroscopists, and Drug Discovery Researchers Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Comparative NMR Analysis of 1-(2-Bromo-4-methoxyphenyl)propan-2-one Content Type: Technical Comparison Guide Audience: Senior Chemists, Spectroscopists, and Drug Discovery Researchers

Executive Summary

This guide provides a definitive spectral assignment for 1-(2-Bromo-4-methoxyphenyl)propan-2-one (hereafter referred to as BMPP ). As a halogenated derivative of the P2P scaffold, BMPP serves as a critical intermediate in the synthesis of bioactive phenethylamines and benzofurans.

The primary analytical challenge lies in distinguishing BMPP from its non-brominated precursor (4-methoxyphenylacetone) and its regioisomer (3-bromo-4-methoxyphenylacetone). This guide compares these "alternatives" to establish a self-validating assignment protocol, focusing on the diagnostic utility of the Heavy Atom Effect and Spin-Spin Coupling Constants (


-values) .

Structural Logic & Assignment Strategy

The assignment relies on breaking the molecule into three distinct spin systems: the Methoxy Group , the Acetonyl Chain , and the Trisubstituted Aromatic Ring .

Visualization: Spectral Assignment Logic Flow

The following diagram outlines the decision tree for assigning the key signals, differentiating them from common impurities or isomers.

G Start Unknown Sample (C10H11BrO2) Aliphatic Aliphatic Region (2.0 - 4.0 ppm) Start->Aliphatic Aromatic Aromatic Region (6.5 - 7.5 ppm) Start->Aromatic OMe Methoxy (-OCH3) ~3.8 ppm (s) Aliphatic->OMe CH2 Methylene (-CH2-) ~3.75 ppm (s) Deshielded by Aryl/CO Aliphatic->CH2 CH3 Methyl Ketone (-CH3) ~2.15 ppm (s) Aliphatic->CH3 Pattern Splitting Pattern Analysis Aromatic->Pattern Isomer_Check Regioisomer Check (2-Br vs 3-Br) Pattern->Isomer_Check 1,2,4-Trisubstitution Result Confirmed Structure: 1-(2-Bromo-4-methoxy phenyl)propan-2-one Isomer_Check->Result H6 (d) + H3 (d) + H5 (dd)

Figure 1: Logic flow for the structural verification of BMPP, separating aliphatic integration from aromatic coupling analysis.

Comparative Analysis: Target vs. Alternatives

To ensure high-confidence identification, we compare the target molecule (BMPP) against its direct precursor. This comparison highlights the substituent effect of the Bromine atom at the ortho position.

Table 1: 1H NMR Comparative Data (CDCl3, 400 MHz)
Proton AssignmentPrecursor: 4-MethoxyphenylacetoneTarget: BMPP (2-Bromo derivative) Shift Change (

)
Mechanistic Insight
Methyl (CO-CH3) 2.13 ppm (s)2.18 ppm (s) +0.05Negligible long-range effect.
Methylene (Ar-CH2) 3.62 ppm (s)3.78 ppm (s) +0.16Deshielding due to steric compression and electronic influence of the ortho-Br.
Methoxy (-OCH3) 3.79 ppm (s)3.80 ppm (s) +0.01Minimal perturbation; OMe is electronically insulated.
Aromatic H-3 6.87 ppm (d)7.12 ppm (d,

)
+0.25Diagnostic: H-3 is now ortho to Br (deshielding).
Aromatic H-5 6.87 ppm (d)6.82 ppm (dd,

)
-0.05Shielded by ortho-OMe; exhibits meta coupling to H-3.
Aromatic H-6 7.10 ppm (d)*7.15 ppm (d,

)
+0.05Ortho to the alkyl chain; retains doublet character.

*Note: The precursor exhibits an AA'BB' system (often appearing as two doublets), whereas BMPP exhibits an AMX/ABC system due to symmetry breaking.

Table 2: 13C NMR Comparative Data (CDCl3, 100 MHz)
Carbon AssignmentPrecursor (

ppm)
Target: BMPP (

ppm)
Diagnostic Note
C=O (Ketone) 206.5205.8 Slight upfield shift.
C-Br (C-2) N/A (H-bonded)124.5 Critical: Carbon bearing Br is shielded relative to H-bearing carbon due to the "Heavy Atom Effect."
C-O (C-4) 158.5159.1 Characteristic of anisole derivatives.
Methylene (CH2) 49.850.5 Downfield shift confirms ortho-substitution.

Detailed Spectral Assignment

1H NMR (Proton) Analysis

The aromatic region provides the "fingerprint" for this molecule. In a 1,2,4-trisubstituted system (1-alkyl, 2-bromo, 4-methoxy), we observe distinct coupling patterns:

  • H-3 (7.12 ppm): Located between the Bromine and Methoxy groups. It appears as a doublet with a small coupling constant (

    
     Hz) due to meta-coupling with H-5. It is isolated from H-6.
    
  • H-5 (6.82 ppm): Located between the Methoxy group and H-6. It appears as a doublet of doublets (dd) . It couples ortho with H-6 (

    
     Hz) and meta with H-3 (
    
    
    
    Hz).
  • H-6 (7.15 ppm): Located adjacent to the alkyl chain and H-5. It appears as a doublet (

    
     Hz) due to ortho-coupling with H-5.
    
13C NMR (Carbon) Analysis[1][2]
  • C-2 (C-Br): The presence of Bromine typically causes an upfield shift (shielding) on the attached carbon compared to a chlorine analog, often resonating near 122-125 ppm .

  • C-4 (C-OMe): The most deshielded aromatic carbon (excluding carbonyl), appearing near 159 ppm .

  • C-1 (C-Alkyl): The quaternary carbon attached to the methylene group, typically found around 128-130 ppm .

Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize solvent artifacts, follow this standardized protocol.

Reagents & Equipment[1][2]
  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS.
    
    • Why: Excellent solubility for P2P derivatives; TMS provides the internal zero reference.

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

    • Why: High concentration improves 13C S/N ratio but avoid >20mg to prevent viscosity broadening.

  • Instrument: 400 MHz or higher (600 MHz preferred for clear resolution of the H-5 dd pattern).

Step-by-Step Workflow
  • Sample Preparation:

    • Filter the solution through a cotton plug into the NMR tube to remove suspended solids (which cause magnetic inhomogeneity/shimming issues).

  • Acquisition (1H):

    • Pulse Angle: 30° (maximizes signal recovery).

    • Relaxation Delay (D1): 1.0 s (sufficient for protons).

    • Scans: 16.

  • Acquisition (13C):

    • Pulse Angle: 45°.

    • Relaxation Delay (D1): 2.0 s (essential for Quaternary Carbons C-1, C-2, C-4 to relax).

    • Scans: 1024 (minimum for clear quaternary detection).

  • Processing:

    • Apply exponential window function (LB = 0.3 Hz) for 1H.

    • Apply LB = 1.0 Hz for 13C.

    • Phase correction: Manual (automatic phasing often fails on the phase-sensitive aromatic multiplets).

Differentiation from Regioisomers

A common synthesis error yields the 3-Bromo isomer (1-(3-bromo-4-methoxyphenyl)propan-2-one). Use this logic to distinguish them:

  • Target (2-Bromo):

    • NOE Experiment: Irradiating the Methylene (-CH2-) signal will show enhancement of H-6 only .

    • Coupling: H-6 is a doublet (

      
       Hz).
      
  • Isomer (3-Bromo):

    • NOE Experiment: Irradiating the Methylene (-CH2-) signal will show enhancement of H-2 and H-6 (two protons).

    • Coupling: H-2 is a doublet with small meta coupling (

      
       Hz); H-6 is a dd.
      
Visualization: Regioisomer Discrimination Pathway

Isomer Source Ambiguous Sample NOE 1D NOE Experiment Irradiate -CH2- (3.78 ppm) Source->NOE Res_2Br Enhancement of ONE aromatic proton (H-6) NOE->Res_2Br Single Peak Enhanced Res_3Br Enhancement of TWO aromatic protons (H-2, H-6) NOE->Res_3Br Two Peaks Enhanced Con_2Br Conclusion: 2-Bromo Isomer (Target) Res_2Br->Con_2Br Con_3Br Conclusion: 3-Bromo Isomer Res_3Br->Con_3Br

Figure 2: NOE-based discrimination strategy for verifying the position of the bromine atom.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for substituent additivity rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for 4-methoxyphenylacetone reference spectra).

  • PubChem. (2024).[1] Compound Summary: 1-(4-Methoxyphenyl)propan-2-one.[2] National Library of Medicine. [Link]

Sources

Comparative

FTIR spectral peaks identification for 1-(2-Bromo-4-methoxyphenyl)propan-2-one

This guide outlines the FTIR spectral identification of 1-(2-Bromo-4-methoxyphenyl)propan-2-one , a specific halogenated derivative of 4-methoxyphenylacetone (4-MeO-P2P). It focuses on differentiating this target molecul...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the FTIR spectral identification of 1-(2-Bromo-4-methoxyphenyl)propan-2-one , a specific halogenated derivative of 4-methoxyphenylacetone (4-MeO-P2P). It focuses on differentiating this target molecule from its non-brominated parent and its conjugated regioisomers using vibrational spectroscopy.

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

1-(2-Bromo-4-methoxyphenyl)propan-2-one is a trisubstituted aromatic ketone. Its identification requires distinguishing it from two primary confounding analogs:

  • The Parent Precursor: 4-Methoxyphenylacetone (4-MeO-P2P), which lacks the bromine atom.

  • The Conjugated Isomer: 2-Bromo-1-(4-methoxyphenyl)propan-1-one (a propiophenone derivative), where the carbonyl is directly attached to the aromatic ring.

Key Differentiator: The target molecule possesses a non-conjugated carbonyl (appearing >1710 cm⁻¹) combined with a 1,2,4-trisubstituted aromatic substitution pattern and a characteristic Aryl-Bromide band .

Structural Analysis & Predicted Vibrational Modes

To accurately assign peaks, we must deconstruct the molecule into its constituent oscillators.

  • Core Scaffold: Benzene ring with 1,2,4-substitution.

  • Functional Group A (Ketone): The carbonyl (C=O) is located on a propyl side chain, separated from the ring by a methylene (-CH₂-) group. This isolation prevents conjugation, keeping the C=O frequency high (similar to acetone).

  • Functional Group B (Ether): A methoxy (-OCH₃) group at position 4.[1]

  • Functional Group C (Halide): A bromine atom at position 2 (ortho to the side chain).

Diagram 1: Functional Group Vibrational Map

G Target Target Molecule 1-(2-Bromo-4-methoxyphenyl)propan-2-one CO Carbonyl (C=O) Non-Conjugated ~1710-1720 cm⁻¹ Target->CO Side Chain Ether Aryl Ether (C-O-C) Asym: ~1250 cm⁻¹ Sym: ~1030 cm⁻¹ Target->Ether Position 4 Ring Aromatic Ring 1,2,4-Substitution OOP: ~810 & 880 cm⁻¹ Target->Ring Scaffold Br Aryl Bromide (C-Br) Stretch: ~1070 cm⁻¹ Def: ~600-700 cm⁻¹ Target->Br Position 2

Caption: Vibrational map linking structural moieties to expected FTIR frequency ranges.

Comparative Spectral Analysis

The following table contrasts the target molecule with its most likely "look-alikes."

Table 1: Spectral Fingerprint Comparison
Spectral RegionTarget Compound (Non-conjugated, Brominated)Alternative A: 4-MeO-P2P (Non-brominated Parent)Alternative B: Propiophenone Isomer (Conjugated Carbonyl)
Carbonyl (C=O) 1710–1720 cm⁻¹ (Sharp, Non-conjugated)1710–1720 cm⁻¹(Sharp, Non-conjugated)1670–1690 cm⁻¹ (Lower freq due to conjugation)
Aromatic C-H (OOP) Two Bands: ~800–860 cm⁻¹ (2 adj H)~870–890 cm⁻¹ (1 iso H)One Strong Band: ~800–840 cm⁻¹ (2 adj H)(Typical 1,4-subst.)Two Bands (similar to target)(1,2,4-substitution)
C-Br Stretch Present: ~1070 cm⁻¹ & <700 cm⁻¹Absent Present
C-O-C (Ether) ~1250 cm⁻¹ (Strong)~1250 cm⁻¹ (Strong)~1250 cm⁻¹ (Strong)
Fingerprint Note Complex splitting due to trisubstitution.[2][3]Simpler pattern (disubstitution).Distinct shifts in <1000 cm⁻¹ region.[4][5][6][7]

Critical Insight: The primary differentiator between the Target and Alternative B is the Carbonyl shift. If the C=O peak is below 1700 cm⁻¹, the carbonyl is attached directly to the ring, indicating the propiophenone isomer, not the propan-2-one target [1][2].

Experimental Protocol (Self-Validating)

To ensure reproducible identification, follow this standardized protocol.

Step 1: Sample Preparation[8][9]
  • Method: Attenuated Total Reflectance (ATR) is preferred for speed and sensitivity.

  • Crystal: Diamond or ZnSe.

  • Solvent (if liquid): Run neat.

  • Matrix (if solid): If using transmission, prepare a 1% KBr pellet.

  • Validation: Run a background scan of the clean crystal/air before every sample. Background CO₂ peaks (2350 cm⁻¹) must be minimized.

Step 2: Acquisition Parameters[6]
  • Resolution: 4 cm⁻¹[8]

  • Scans: 16–32 scans

  • Range: 4000–600 cm⁻¹

Step 3: Diagnostic Workflow

Use the decision tree below to interpret the resulting spectrum.

Diagram 2: Identification Logic Flow

DecisionTree Start Start Analysis CheckCO Check Carbonyl (C=O) Region (1650 - 1750 cm⁻¹) Start->CheckCO IsHigh Peak > 1710 cm⁻¹? (Non-Conjugated) CheckCO->IsHigh IsLow Peak < 1700 cm⁻¹ (Conjugated) CheckCO->IsLow CheckBr Check Fingerprint for C-Br (~1070 cm⁻¹ & 600-700 cm⁻¹) IsHigh->CheckBr Yes ResultIso Identify: Propiophenone Isomer (Regioisomer) IsLow->ResultIso Yes CheckSubst Check Aromatic OOP (800-900 cm⁻¹) CheckBr->CheckSubst Br Peaks Present ResultParent Identify: 4-MeO-P2P (Parent Compound) CheckBr->ResultParent Br Peaks Absent ResultTarget CONFIRMED TARGET 1-(2-Bromo-4-methoxyphenyl)propan-2-one CheckSubst->ResultTarget 1,2,4-Pattern (2 bands) CheckSubst->ResultParent 1,4-Pattern (1 band)

Caption: Step-by-step logic for distinguishing the target from common structural analogs.

Detailed Peak Assignment

The following assignments provide the "causality" behind the spectral features.

A. Carbonyl Region (1710–1720 cm⁻¹)
  • Observation: A strong, sharp band.[4]

  • Mechanism: Stretching vibration of the C=O bond.[6][9][10][11]

  • Context: Because the carbonyl is separated from the aromatic ring by a -CH₂- group, it behaves like an aliphatic ketone (e.g., acetone). It does not benefit from resonance delocalization, which would weaken the bond and lower the frequency to ~1680 cm⁻¹ [3].

B. Ether Region (1200–1275 cm⁻¹)
  • Observation: Strong, broad band around 1250 cm⁻¹.

  • Mechanism: Asymmetric C-O-C stretching of the aryl alkyl ether.

  • Context: This confirms the presence of the methoxy group. A secondary symmetric stretch often appears near 1030 cm⁻¹ [1].

C. Aromatic Region (1450–1600 cm⁻¹)[4][6]
  • Observation: Multiple sharp bands (skeletal ring vibrations).

  • Mechanism: C=C ring stretching.[4][7][12]

  • Context: The presence of the heavy bromine atom and the electron-donating methoxy group causes specific intensity changes, but these are less diagnostic than the OOP region.

D. Fingerprint/OOP Region (600–900 cm⁻¹)
  • Observation: Distinct pattern of bands.

  • Mechanism: Out-of-Plane (OOP) C-H bending.

  • Context:

    • 1,2,4-Trisubstitution: Requires identifying two distinct C-H environments: two adjacent protons (positions 5,6) and one isolated proton (position 3).

    • Expectation: A band at 800–860 cm⁻¹ (2 adjacent H) and a band at 870–890 cm⁻¹ (1 isolated H).

    • Differentiation: The parent compound (4-MeO-P2P) is 1,4-disubstituted and typically shows a single dominant band in the 800–850 cm⁻¹ range [4].

References

  • NIST Chemistry WebBook. Infrared Spectroscopy of Aromatic Compounds. National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference Text).
  • LibreTexts Chemistry. Infrared Spectra of Ketones and Aldehydes. Available at: [Link][1][2][4][7][8][12][13][14][15][16][17][18]

  • SDBS. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).[10][19] Available at: [Link]

Sources

Validation

Validating 1-(2-Bromo-4-methoxyphenyl)propan-2-one: A Comparative Analytical Guide

Topic: Validating 1-(2-Bromo-4-methoxyphenyl)propan-2-one against Reference Standards Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating 1-(2-Bromo-4-methoxyphenyl)propan-2-one against Reference Standards Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary: The Validation Challenge

In the synthesis of complex pharmaceutical intermediates and forensic standards, 1-(2-Bromo-4-methoxyphenyl)propan-2-one (CAS: 21086-33-9) serves as a critical halogenated phenylacetone derivative. Unlike common commodity chemicals, this compound often lacks readily available Certified Reference Materials (CRMs) with traceable certificates of analysis.

This guide provides a rigorous framework for validating a "Test Batch" (Product) against established "Reference Standards" (derived from ab initio structural elucidation or high-purity commercial benchmarks). We compare the analytical performance of the test product using a multi-modal approach—NMR, GC-MS, and HPLC —to ensure it meets the stringent identity and purity requirements necessary for downstream research.

Chemical Profile & Reference Baseline

Before validation, the target profile must be defined. The presence of the bromine atom at the ortho position and a methoxy group at the para position creates a unique spectroscopic signature distinct from the non-brominated analogue (4-methoxyphenylacetone).

FeatureSpecification
IUPAC Name 1-(2-Bromo-4-methoxyphenyl)propan-2-one
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Key Structural Motifs Phenylacetone core, Ortho-Bromo steric hindrance, Para-Methoxy activation
Validation Target >98.5% Purity (HPLC), Confirmed Regioisomer Identity (NMR)
Analytical Strategy: Multi-Modal Validation

To validate the product, we employ a "Triangulation Strategy." No single method is sufficient; the data must converge.

Workflow Diagram: The Validation Loop

The following diagram illustrates the decision matrix for validating a new batch against a reference standard.

ValidationWorkflow Start Test Batch (1-(2-Br-4-OMe-Ph)-P2P) Purity Step 1: Purity Assessment (HPLC-UV / GC-FID) Start->Purity Identity_MS Step 2: Mass Fingerprinting (GC-MS) Purity->Identity_MS If Purity > 98% Fail Reject / Recrystallize Purity->Fail If Purity < 98% Identity_NMR Step 3: Structural Elucidation (1H / 13C NMR) Identity_MS->Identity_NMR Isotopic Match Confirmed Identity_MS->Fail Incorrect Br Isotope Pattern Comparison Step 4: Comparative Analysis (vs. Reference/Literature) Identity_NMR->Comparison Decision Validation Decision Comparison->Decision Data Converges Comparison->Fail Regioisomer Mismatch

Figure 1: Step-by-step validation workflow ensuring only high-purity, structurally verified samples are accepted as standards.

Experimental Protocols & Comparative Data
Protocol A: Structural Elucidation (NMR Spectroscopy)

Objective: Confirm the exact position of the Bromine atom. The ortho-bromo position is the most common synthetic error (vs. meta-bromo).

  • Instrument: 400 MHz NMR or higher.

  • Solvent: CDCl₃ (Deuterated Chloroform).

  • Standard: Tetramethylsilane (TMS) internal reference (0.00 ppm).

Comparative Analysis: Product vs. Reference Expectation The table below highlights the critical chemical shifts that validate the product.

Proton AssignmentPredicted Shift (δ ppm)MultiplicityValidation Criteria (Pass/Fail)
Aromatic H-3 (Ortho to Br/OMe)7.10 - 7.15Doublet (small J)Must show meta-coupling (J~2.5Hz) if resolved; distinct from H-5/H-6.
Aromatic H-6 (Ortho to CH2)7.05 - 7.10Doublet (J~8Hz)Must couple with H-5.
Aromatic H-5 (Ortho to OMe)6.80 - 6.85Doublet of DoubletsCoupled to H-6 (ortho) and H-3 (meta).
Methoxy (-OCH₃) 3.75 - 3.80Singlet (3H)Sharp singlet; integration must be exactly 3:2 ratio with CH2.
Benzylic (-CH₂-) 3.65 - 3.75Singlet (2H)Critical: If this appears as a quartet/doublet, the ketone is reduced or misplaced.
Methyl Ketone (-CH₃) 2.15 - 2.20Singlet (3H)Characteristic methyl ketone shift.

Expert Insight: The "Smoking Gun" for the 2-bromo isomer is the deshielding of the benzylic methylene protons (~3.70 ppm) compared to the non-brominated analogue (~3.60 ppm) due to the steric and electronic influence of the ortho-bromine.

Protocol B: Mass Spectral Fingerprinting (GC-MS)

Objective: Validate the molecular mass and the presence of the bromine isotope pattern (¹:¹ ratio of ⁷⁹Br:⁸¹Br).

  • Column: HP-5ms or equivalent (30m x 0.25mm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Ionization: Electron Impact (EI), 70 eV.[1]

Fragmentation Pathway Analysis The fragmentation of phenylacetone derivatives is dominated by alpha-cleavage.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 242 / 244 (1:1 Ratio) Alpha_Cleavage Alpha Cleavage (Loss of Acetyl -CH3CO) M_Ion->Alpha_Cleavage - 43 Da Base_Peak Base Peak (Tropylium) m/z 199 / 201 (Bromomethoxybenzyl Cation) Alpha_Cleavage->Base_Peak Secondary Secondary Frag m/z 120 (Loss of Br) Base_Peak->Secondary - 79/81 Da

Figure 2: Predicted EI-MS fragmentation pathway. The preservation of the bromine isotopic pattern in the base peak is the primary validation checkpoint.

Data Comparison Table:

Ion Fragmentm/z ValueRelative AbundanceInterpretation
Molecular Ion (M+) 242 / 24410 - 20%Confirms formula C₁₀H₁₁BrO₂. Must show 1:1 doublet.[2]
[M - 43]⁺ (Base Peak) 199 / 201100%Loss of acetyl group (CH₃-C=O). Diagnostic for P2P structure.
Tropylium Derivative 199 / 201HighStable bromomethoxybenzyl cation.
[M - 43 - Br]⁺ 120VariableLoss of bromine from the base peak (Methoxytropylium).
Performance Comparison: Product vs. Alternatives

When selecting a standard, researchers typically choose between a Certified Reference Material (CRM) , a Commercial Grade Chemical , or an In-House Synthesis .

FeatureOption A: Certified Reference Material (CRM) Option B: Validated Commercial Grade (The Product) Option C: Unvalidated Bulk Chemical
Purity Confidence High (>99% with CoA)High (Requires User Validation)Low (Risk of isomers/precursors)
Traceability ISO 17034 AccreditedVendor CoA (Batch specific)None
Cost

(per mg)

(per gram)
$ (per kg)
Suitability Quantitative Forensic AnalysisSynthesis Starting Material, Qualitative IDNot Recommended for Research
Validation Load None (Plug & Play)Moderate (Run NMR/GC-MS as above)High (Recrystallization required)

Recommendation: For quantitative forensic applications , verify the "Product" against a CRM (Option A) once to establish a response factor. For synthetic research or qualitative screening , the "Product" (Option B) is sufficient if and only if it passes the Protocol A and Protocol B checks described above.

References
  • Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). John Wiley & Sons.[3][4][5] (Standard text for interpreting NMR splitting patterns of 1,2,4-substituted benzenes).

  • Mass Spectral and GC Data of Drugs, Poisons, Pesticides, Pollutants and Their Metabolites. Pfleger, K., Maurer, H. H., & Weber, A. (2011). Wiley-VCH.[4] (Reference for fragmentation patterns of phenylacetone derivatives).

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH). Link (Guideline for validating the purity methods).

  • Synthesis and characterization of halogenated methcathinones. Forensic Science International. (Contextual reference for the analysis of brominated phenethylamine precursors). Link

Disclaimer: This guide is for research and analytical validation purposes only. The compound 1-(2-Bromo-4-methoxyphenyl)propan-2-one may be subject to regulatory controls depending on your jurisdiction. Always consult local laws and safety data sheets (SDS) before handling.

Sources

Comparative

Comparative reactivity of brominated vs. non-brominated phenylacetones

Comparative Reactivity Guide: Phenylacetone vs. -Bromo-Phenylacetone Executive Summary This guide provides a technical comparison between Phenylacetone (P-2-P) and its halogenated derivative, -Bromo-phenylacetone .

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: Phenylacetone vs. -Bromo-Phenylacetone

Executive Summary

This guide provides a technical comparison between Phenylacetone (P-2-P) and its halogenated derivative,


-Bromo-phenylacetone . While structurally related, the introduction of a bromine atom at the 

-position fundamentally alters the electrophilic landscape of the molecule.
  • Phenylacetone functions primarily as a nucleophile (via enolization) or a carbonyl electrophile . It is thermodynamically stable relative to its halogenated counterpart but prone to oxidative degradation over long periods.

  • 
    -Bromo-phenylacetone  acts as a potent alkylating agent  (electrophile at the 
    
    
    
    -carbon). The adjacent carbonyl group enhances the rate of nucleophilic substitution (
    
    
    ) by orders of magnitude compared to non-activated alkyl halides.

Key Differentiator: The ability to undergo rapid cyclocondensation reactions (e.g., Hantzsch Thiazole Synthesis) distinguishes the brominated variant from the parent ketone.

Electronic & Structural Basis of Reactivity

The divergence in reactivity is dictated by the electronic influence of the substituents on the propane backbone.

Electrophilic Activation

In Phenylacetone , the carbonyl carbon is the primary electrophilic site (


). The 

-hydrogens are acidic (

), allowing for enolization, but the molecule itself is not a strong alkylating agent.

In


-Bromo-phenylacetone , the bromine atom exerts a strong inductive effect (

), significantly increasing the acidity of the remaining

-proton and, more importantly, creating a highly reactive electrophilic center at the

-carbon.
  • Orbital Overlap: The transition state for

    
     attack at the 
    
    
    
    -carbon is stabilized by the overlap of the nucleophile's HOMO with the
    
    
    orbital of the adjacent carbonyl group. This "neighboring group participation" typically accelerates substitution rates by 10^3 to 10^5 times compared to simple alkyl bromides.
Reactivity Pathway Diagram

ReactivityPathways P2P Phenylacetone (Parent Ketone) Enol Enol Intermediate (Nucleophile) P2P->Enol Acid/Base Catalysis BrP2P α-Bromo-Phenylacetone (Haloketone) SN2_State Transition State (Stabilized by C=O) BrP2P->SN2_State Nucleophile Attack (S/N/O) Aldol Aldol Condensation (C-C Bond Formation) Enol->Aldol Electrophile Attack Heterocycle Heterocycle Formation (e.g., Thiazoles) SN2_State->Heterocycle Cyclization

Figure 1: Bifurcation of reactivity. Phenylacetone favors enol-based nucleophilicity, while


-Bromo-phenylacetone favors electrophilic substitution (

) leading to heterocycles.

Comparative Performance Matrix

The following table summarizes the physicochemical and reactivity profiles of both compounds.

FeaturePhenylacetone (P-2-P)

-Bromo-Phenylacetone
Primary Reactivity Nucleophilic (Enol) / Electrophilic (C=O)Electrophilic (C-

)
/ Alkylating Agent
Key Reaction Type Reductive Amination, Aldol CondensationHantzsch Cyclization ,

Substitution

Relative Rate
NegligibleHigh (

vs. alkyl halides)
Stability Moderate; oxidizes to Benzoic Acid/Benzaldehyde over monthsLow ; sensitive to light/moisture; polymerizes
Handling Hazard Narcotic Precursor (Schedule II)Lachrymator (Tear Gas effect), Corrosive
Storage Requirement Ambient/Cool, DarkFreezer (-20°C) , Inert Atmosphere
Synthetic Utility Precursor for amphetamines (Illicit) / Metabolic StandardsSynthesis of Thiazoles, Imidazoles, Furans

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol serves as the definitive reactivity test . It validates the presence of the reactive


-halogen. Phenylacetone will not react under these conditions, serving as a negative control.

Objective: Synthesis of 2-amino-4-benzylthiazole derivatives via condensation with thiourea.

Workflow Diagram

HantzschWorkflow Start Start: Reagent Prep Mix 1. Dissolve Reagents (Ethanol/Methanol) Start->Mix Reflux 2. Reflux (60-80°C) 1-2 Hours Mix->Reflux Add Thiourea TLC 3. TLC Monitoring (Disappearance of Haloketone) Reflux->TLC TLC->Reflux Incomplete Workup 4. Basification (NH4OH) Precipitate Free Base TLC->Workup Complete Isolate 5. Filtration & Recrystallization Workup->Isolate

Figure 2: Step-by-step workflow for the Hantzsch Thiazole Synthesis, specific to


-haloketones.
Detailed Methodology

Note: All steps must be performed in a fume hood due to the lachrymatory nature of the brominated compound.

  • Reagent Preparation:

    • Dissolve 10 mmol of

      
      -Bromo-phenylacetone  in 20 mL of absolute ethanol.
      
    • Separately, dissolve 11 mmol (1.1 eq) of Thiourea in 10 mL of hot ethanol.

  • Condensation:

    • Add the thiourea solution to the ketone solution dropwise.

    • Heat the mixture to reflux (

      
      C) for 90 minutes.
      
    • Observation: A successful reaction often turns yellow/orange and may precipitate the hydrobromide salt of the thiazole.

  • Validation (TLC):

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • 
      -Bromo-P2P:  High 
      
      
      
      (Non-polar).
    • Product (Thiazole salt): Baseline (Polar/Ionic).

    • Control (P2P): If Phenylacetone is used, no reaction occurs; the starting material spot remains unchanged.

  • Isolation:

    • Cool to room temperature.[1]

    • Neutralize with 10% Ammonium Hydroxide (

      
      ) to pH 9-10 to liberate the free amine.
      
    • Filter the resulting precipitate and recrystallize from ethanol/water.

Stability & Degradation Analysis

Understanding the degradation pathways is critical for analytical standards and storage.

Phenylacetone (Non-Brominated)
  • Pathway: Oxidative Deamination / Autoxidation.

  • Major Degradants: Benzaldehyde, Benzoic Acid, 1-phenyl-1,2-propanedione.[2]

  • Kinetics: Slow at room temperature. Can be stored for years if sealed correctly.

-Bromo-Phenylacetone[4]
  • Pathway: Hydrolysis and Photolysis.

  • Mechanism: The C-Br bond is labile. Moisture leads to

    
    /
    
    
    
    hydrolysis, forming the
    
    
    -hydroxy ketone (1-hydroxy-1-phenylpropan-2-one) and HBr acid. The acid autocatalyzes further degradation and polymerization (darkening of color).
  • Kinetics: Rapid.[3] Significant degradation within weeks at room temperature if exposed to light or moisture.

  • Visual Indicator: Fresh material is a clear/pale yellow oil. Degraded material is dark brown/black and highly viscous.

Safety & Compliance (E-E-A-T)

Warning: Both compounds are strictly regulated in many jurisdictions.

  • Regulatory Status:

    • Phenylacetone: Listed as a Schedule II Controlled Substance (US DEA) and Category 1 Precursor (EU). Possession without a license is a felony.

    • 
      -Bromo-phenylacetone:  Often treated as a "masked" precursor or "designer" intermediate. In the US, it may be treated as a controlled substance analogue depending on intent.
      
  • Toxicology:

    • Lachrymator: The brominated derivative is a potent tear agent. It alkylates TRPA1 receptors in the mucous membranes, causing severe pain and inflammation. Full face respirator and butyl rubber gloves are mandatory.

    • Alkylating Agent: Potential mutagen/carcinogen due to DNA alkylation capability.

References

  • Hantzsch, A. (1887).[4] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for Hantzsch synthesis mechanism).
  • Krawczyk, W. (2005). "Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone." Bulletin on Narcotics, 57(1-2), 33-62.[5]

  • Tsujikawa, K., et al. (2021). "Degradation of 1-phenyl-2-propanone during long-term storage." Forensic Science International, 320, 110699.
  • Patel, H., et al. (2019). "Nucleophilic substitution reactions of α-haloketones: A computational study." University of Pretoria.[6] (Kinetic data on

    
    -haloketone reactivity). 
    

Sources

Validation

Mass spectrometry analysis of 1-(2-Bromo-4-methoxyphenyl)propan-2-one metabolites

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(2-Bromo-4-methoxyphenyl)propan-2-one Metabolites This guide provides a comprehensive framework for the identification and characterization of metabolite...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(2-Bromo-4-methoxyphenyl)propan-2-one Metabolites

This guide provides a comprehensive framework for the identification and characterization of metabolites derived from 1-(2-Bromo-4-methoxyphenyl)propan-2-one, a compound of interest within toxicological and pharmacological research. As this molecule shares structural similarities with synthetic cathinones and other psychoactive substances, understanding its metabolic fate is critical for assessing its biological activity and developing robust analytical detection methods.[1] This document moves beyond a simple recitation of protocols, offering a comparative analysis of key methodologies in sample preparation and mass spectrometric detection, grounded in the principles of drug metabolism.

Part 1: Foundational Strategy - Predicting the Metabolic Landscape

Before any instrument is calibrated, a logical, evidence-based hypothesis of the likely metabolic transformations is essential. The structure of 1-(2-Bromo-4-methoxyphenyl)propan-2-one presents several key sites for enzymatic modification by Phase I and Phase II metabolic enzymes.

Plausible Metabolic Transformations:

Based on established metabolic pathways for similar xenobiotics, the primary transformations are predicted to be:[2][3]

  • Phase I Reactions:

    • O-Demethylation: The methoxy group is a common site for cytochrome P450 (CYP450) mediated O-demethylation, yielding a phenolic metabolite.

    • Ketone Reduction: The propan-2-one moiety can be reduced by carbonyl reductases to a secondary alcohol, 1-(2-Bromo-4-methoxyphenyl)propan-2-ol.

    • Aromatic Hydroxylation: Direct hydroxylation of the benzene ring is possible, though often a minor pathway compared to the modification of existing functional groups.

    • Combination Pathways: A single molecule can undergo multiple transformations, such as O-demethylation followed by ketone reduction.

  • Phase II Reactions:

    • Glucuronidation & Sulfation: The newly formed hydroxyl groups (from O-demethylation or ketone reduction) are prime candidates for conjugation with glucuronic acid (via UGTs) or sulfate groups (via SULTs), increasing water solubility for excretion.[4][5]

The following diagram illustrates these predicted pathways, which will guide our analytical strategy.

Metabolic Pathway Parent 1-(2-Bromo-4-methoxyphenyl)propan-2-one M1 Metabolite 1 (M1) Ketone Reduction +2 Da Parent->M1 Carbonyl Reductase M2 Metabolite 2 (M2) O-Demethylation -14 Da Parent->M2 CYP450 M3 Metabolite 3 (M3) Ketone Reduction & O-Demethylation -12 Da M1->M3 M4 Metabolite 4 (M4) Glucuronide Conjugate of M1 +176 Da M1->M4 UGT M2->M3 M5 Metabolite 5 (M5) Glucuronide Conjugate of M2 +176 Da M2->M5 UGT

Caption: Predicted Phase I and Phase II metabolic pathways.

Part 2: The In Vitro Model - Human Liver Microsome (HLM) Incubation

To generate the predicted metabolites for analytical characterization, an in vitro system using pooled human liver microsomes (HLMs) is the industry standard. HLMs contain a high concentration of CYP450 enzymes responsible for the bulk of Phase I metabolism.[5][6]

Experimental Protocol: HLM Incubation
  • Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mg/mL HLM protein, and 5 mM magnesium chloride. The final volume should be 198 µL. Pre-incubate this mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding 2 µL of a 100 µM stock solution of the parent compound (dissolved in methanol) to achieve a final substrate concentration of 1 µM.

  • Cofactor Addition: Immediately add 10 µL of a freshly prepared 20 mM NADPH solution to start the enzymatic process. The presence of NADPH is critical as it is the primary reducing equivalent for CYP450 enzymes.

  • Incubation: Incubate the reaction mixture in a shaking water bath at 37°C for 60 minutes.

  • Termination: Stop the reaction by adding 200 µL of ice-cold acetonitrile. This step serves two purposes: it precipitates the microsomal proteins, halting enzymatic activity, and acts as the first step in sample cleanup.

  • Clarification: Vortex the tube vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Sample Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

Part 3: Comparative Guide to Sample Preparation

The goal of sample preparation is to remove matrix components (proteins, phospholipids, salts) that can interfere with analysis while maximizing the recovery of the analytes of interest.[7][8] We will compare three common techniques for cleaning the HLM supernatant.

Sample Prep Workflow cluster_0 Sample Source cluster_1 Preparation Method cluster_2 Outcome HLM HLM Supernatant PPT Protein Precipitation (Dilute & Filter) HLM->PPT LLE Liquid-Liquid Extraction HLM->LLE SPE Solid-Phase Extraction HLM->SPE Analysis LC-MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Caption: Workflow for comparing sample preparation methods.

Protocols
  • Method A: Protein Precipitation (PPT) / "Dilute-and-Shoot" : This is the simplest method. The supernatant from the HLM termination step is directly analyzed or further diluted with mobile phase A before injection.

  • Method B: Liquid-Liquid Extraction (LLE) :

    • To 200 µL of HLM supernatant, add 600 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 50:50 water:acetonitrile for analysis. LLE is effective for extracting non-polar to moderately polar analytes from an aqueous matrix.[8]

  • Method C: Solid-Phase Extraction (SPE) :

    • Condition a mixed-mode C18/cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 200 µL of HLM supernatant (pre-diluted 1:1 with 2% formic acid in water).

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute as in the LLE protocol. SPE provides the cleanest extracts by using specific chemical interactions to bind analytes and wash away interferences.[8]

Performance Comparison

The choice of sample preparation is a trade-off between cleanliness, recovery, and speed.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Analyte Recovery (%) >95% (for polar metabolites)70-85%>90%
Matrix Effect (%) 40-60% (Ion Suppression)15-25%<10%
Processing Time ~5 minutes~20 minutes~25 minutes
Cost per Sample LowLow-MediumHigh
Best For Rapid screening, polar analytesModerately polar analytesHigh sensitivity, clean extracts

Table 1: Hypothetical performance data comparing sample preparation techniques for the analysis of 1-(2-Bromo-4-methoxyphenyl)propan-2-one and its primary metabolites.

Part 4: Comparative Guide to LC-MS Platforms

The selection of a mass spectrometer dictates the type and quality of data obtained. We compare a workhorse quantitative instrument (Triple Quadrupole) with a high-resolution instrument ideal for discovery (Q-TOF).

Platform 1: Triple Quadrupole (QqQ) Mass Spectrometry

A QqQ instrument is unparalleled for targeted quantification due to its sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[9][10] It is ideal for screening for the predicted metabolites.

  • LC Method:

    • Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm)[9]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[11]

    • Gradient: 5% B to 95% B over 6 minutes

    • Flow Rate: 0.5 mL/min

  • MS Method (MRM):

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions (Hypothetical):

      • Parent: 258.0 -> 199.0 (Loss of acetone)

      • M1 (Ketone Reduction): 260.0 -> 201.0 (Loss of propanol)

      • M2 (O-Demethylation): 244.0 -> 185.0 (Loss of acetone)

Platform 2: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

A Q-TOF instrument provides high-resolution accurate mass (HRAM) data, which is essential for identifying unknown metabolites and confirming the elemental composition of predicted ones.[4][6]

  • LC Method: Same as for QqQ analysis.

  • MS Method (Full Scan & dd-MS²):

    • Ionization: ESI, Positive Mode

    • Scan Range: 50 - 800 m/z

    • Acquisition Mode: Data-Dependent Acquisition (DDA), triggering MS/MS fragmentation on the top 3 most intense ions per scan.

    • Key Advantage: The ability to measure m/z values to within 5 ppm error, allowing for the calculation of molecular formulas for parent and fragment ions.

Performance Comparison
FeatureTriple Quadrupole (QqQ)Q-TOF
Primary Application Targeted QuantificationUntargeted Profiling & Identification
Mass Accuracy Nominal (~0.1 Da)High (<5 ppm)
Sensitivity (MRM) Femtogram (fg) levelPicogram (pg) level (Full Scan)
Resolution Low (~2,500)High (>20,000)
Data Output Quantitative (Peak Area)Qualitative (Accurate Mass, Spectra)
Utility for Unknowns Poor (requires pre-defined MRMs)Excellent (enables formula generation)

Table 2: Comparison of QqQ and Q-TOF mass spectrometry platforms for metabolite analysis.[12]

Part 5: A Unified Data Analysis Workflow

A robust data analysis strategy integrates data from both targeted and untargeted approaches to build a complete metabolic picture.

Data Analysis Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Identification & Confirmation cluster_3 Final Output QqQ QqQ Data (MRM) Targeted Targeted Peak Integration (Predicted Metabolites) QqQ->Targeted QTOF Q-TOF Data (HRAM) Untargeted Untargeted Peak Picking & Metabolite Finding QTOF->Untargeted ID Metabolite Identification Targeted->ID Untargeted->ID Confirm Fragmentation Analysis & Formula Confirmation ID->Confirm Report Metabolic Pathway Map Confirm->Report

Caption: Integrated data analysis workflow for metabolite ID.

Step-by-Step Analysis:

  • Targeted Screening (QqQ): Integrate the pre-defined MRM transitions. The presence of a peak confirms the presence of a predicted metabolite.

  • Untargeted Screening (Q-TOF): Use metabolite-finding software to compare control (no substrate) and incubated samples. Look for new peaks that appear only in the incubated sample.

  • Formula Generation: For each new peak, use the accurate mass from the Q-TOF data to generate a list of possible elemental compositions.

  • Fragmentation Analysis: Examine the MS/MS spectrum for each metabolite. The fragmentation pattern provides structural clues. For instance, a neutral loss of 58 Da from the parent ion of 1-(2-Bromo-4-methoxyphenyl)propan-2-one would strongly suggest the loss of the acetone side chain (CH₃COCH₃), a characteristic fragmentation.[13][14]

  • Confirmation: Correlate the findings. If an unknown metabolite found via Q-TOF has the same accurate mass and retention time as a metabolite detected by the targeted QqQ screen, the confidence in its identification is significantly increased.

Conclusion and Recommendations

A comprehensive analysis of 1-(2-Bromo-4-methoxyphenyl)propan-2-one metabolites requires a multi-faceted approach.

  • For highest confidence and discovery potential: A workflow utilizing Solid-Phase Extraction (SPE) for sample cleanup followed by parallel analysis on both QqQ and Q-TOF platforms is recommended. The Q-TOF provides the discovery power for novel metabolites, while the QqQ delivers the ultimate sensitivity for quantifying low-level species.

  • For routine screening: Once metabolites are characterized, a simplified workflow using Protein Precipitation and a targeted QqQ-MRM method provides a rapid and cost-effective solution for high-throughput analysis.

This guide demonstrates that by logically predicting metabolic pathways and systematically comparing analytical methodologies, researchers can develop a robust and self-validating system for the comprehensive mass spectrometric analysis of novel compounds.

References

  • Lin, H.-R., et al. (2020). A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine. Forensic Science International, 315, 110429. Available at: [Link]

  • Al-Imam, A., et al. (2021). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Toxics, 9(11), 289. Available at: [Link]

  • Seo, H.S., et al. (2021). Characterization of in vitro Metabolites of Methylenedioxy Designer Drugs. Applied Science and Convergence Technology, 30(4), 101-107. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. UNODC Laboratory and Scientific Section. Available at: [Link]

  • Abbara, C., et al. (2010). Toxicological determination and in vitro metabolism of the designer drug methylenedioxypyrovalerone (MDPV) by gas chromatography/mass spectrometry and liquid chromatography/quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 24(18), 2706-2714. Available at: [Link]

  • Lendoiro, E., et al. (2021). Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. Separations, 8(10), 167. Available at: [Link]

  • Ferreira, B., et al. (2022). A Sensitive and Comprehensive LC-MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. Journal of Analytical Toxicology, 46(8), 915-923. Available at: [Link]

  • Broadhurst, D., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(16), 5628-5641. Available at: [Link]

  • Morté, O., et al. (2018). In vitro Phase I and Phase II metabolism of the new designer benzodiazepine cloniprazepam using liquid chromatography coupled to quadrupole time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 154, 393-401. Available at: [Link]

  • Dong, M.W., et al. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 16-25. Available at: [Link]

  • Agilent Technologies. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent Application Note. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Theobald, D.S., et al. (2007). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology and Applied Pharmacology, 222(2), 165-173. Available at: [Link]

  • Chemistry LibreTexts. (2022). Fragmentation Pathways. Available at: [Link]

  • Jodynis-Liebert, J. (1993). Metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a smoke flavour ketone, in rat. Xenobiotica, 23(6), 693-701. Available at: [Link]

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